9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is a nucleoside analog, which is a structural component of nucleic acids like DNA and RNA. This compound is known for its significant role in various biochemical processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one typically involves the glycosylation of a purine base with a sugar moiety. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired regioselectivity and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The purine base can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties .
Scientific Research Applications
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of nucleic acid structure and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a research tool in various biochemical assays
Mechanism of Action
The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may act as a chain terminator during DNA or RNA synthesis, thereby inhibiting the replication of viruses or cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs such as:
- Adenosine
- Guanosine
- Cytidine
- Thymidine
Uniqueness
What sets 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one apart is its specific structure, which allows it to interact uniquely with biological molecules. Its hydroxyl groups and purine base confer distinct chemical properties that make it valuable in various research and therapeutic applications .
Properties
Molecular Formula |
C10H12N4O5 |
---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-7,10,15-17H,1H2/t4-,5?,6-,7-,10-/m1/s1 |
InChI Key |
GLWKIMRUECDRDP-XXWJQXOGSA-N |
Isomeric SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.